Lithium triisopropyl 2-(6-fluoropyridyl)borate
CAS No.: 1256364-28-9
Cat. No.: VC0169004
Molecular Formula: C14H24BFLiNO3
Molecular Weight: 291.098
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256364-28-9 |
---|---|
Molecular Formula | C14H24BFLiNO3 |
Molecular Weight | 291.098 |
IUPAC Name | lithium;(6-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Standard InChI | InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 |
Standard InChI Key | NYQSATBYBIKYSU-UHFFFAOYSA-N |
SMILES | [Li+].[B-](C1=NC(=CC=C1)F)(OC(C)C)(OC(C)C)OC(C)C |
Introduction
Fundamental Characteristics and Structure
Lithium triisopropyl 2-(6-fluoropyridyl)borate is an organoboron compound with the molecular formula C14H24BFLiNO3 and a molecular weight of 291.0956632 g/mol . The compound features a 2-pyridyl group substituted with a fluorine atom at the 6-position, connected to a boron atom that is additionally bonded to three isopropoxy groups. The boron center bears a negative charge that is balanced by a lithium counterion, creating an anionic borate complex . This structural arrangement contributes significantly to the compound's stability and reactivity profile in organic synthesis applications.
The presence of the fluorine substituent at the 6-position of the pyridyl ring introduces unique electronic effects that influence the compound's reactivity. Fluorine, being highly electronegative, modifies the electron distribution across the pyridyl ring, which can affect the compound's behavior in cross-coupling reactions and other transformations . The triisopropoxy groups surrounding the boron center provide steric protection while maintaining the necessary reactivity for synthetic applications.
The compound exists as a solid at room temperature, reflecting the stabilizing effect of the lithium-borate interaction . Unlike many boronic acids that are susceptible to degradation, this lithium borate salt demonstrates remarkable stability under ambient conditions, allowing for convenient storage and handling in laboratory settings. This enhanced stability can be attributed to the anionic nature of the borate complex and the presence of the lithium counterion, which prevents rapid decomposition through protodeboronation pathways.
The structural characteristics of lithium triisopropyl 2-(6-fluoropyridyl)borate are crucial for understanding its behavior in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions where the transfer of the pyridyl group occurs with high efficiency .
Physical and Chemical Properties
Identification and Basic Properties
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of lithium triisopropyl 2-(6-fluoropyridyl)borate typically follows a direct lithiation-borylation strategy starting from the corresponding 2-bromo-6-fluoropyridine . This synthetic route involves a lithium-halogen exchange reaction followed by trapping with a triisopropyl borate electrophile. The general procedure begins with dissolving 2-bromo-6-fluoropyridine in a mixture of toluene and tetrahydrofuran (THF) under an inert atmosphere, typically argon . The solution is then cooled to -78°C using a dry ice/acetone bath to control the highly exothermic lithiation reaction.
n-Butyllithium is added dropwise to the cold solution, resulting in lithium-halogen exchange to generate 2-lithio-6-fluoropyridine in situ . This highly reactive organolithium species is immediately trapped with triisopropyl borate, forming the desired lithium triisopropyl 2-(6-fluoropyridyl)borate . The reaction mixture is typically allowed to warm to room temperature overnight to ensure complete formation of the borate complex. After concentration under reduced pressure and appropriate drying, the desired product is obtained as a solid material.
This synthetic approach is particularly valuable because it allows for the direct conversion of readily available 2-bromo-6-fluoropyridine into a stable borate complex without the need to isolate the intermediate boronic acid, which would be prone to degradation .
Detailed Laboratory Procedure
A more detailed laboratory procedure for the preparation of lithium triisopropyl 2-(6-fluoropyridyl)borate typically involves the following steps, as gleaned from published synthetic protocols for analogous compounds :
An oven-dried round-bottomed flask equipped with a magnetic stir bar and fitted with a rubber septum is charged with toluene (approximately 60 mL) and THF (approximately 15 mL) and placed under an argon atmosphere . The flask is then charged with triisopropyl borate (approximately 3.81 mL, 3.10 g, 16.5 mmol) and 2-bromo-6-fluoropyridine (15.0 mmol) . The reaction mixture is cooled to -78°C using a dry ice/acetone bath.
n-Butyllithium (2.5 M in hexanes, approximately 6.6 mL, 16.5 mmol) is added dropwise via a syringe pump over 1.5 hours, and the mixture is stirred for an additional 0.5 hours while maintaining the temperature at -78°C . The reaction mixture is then allowed to warm to room temperature overnight (approximately 15 hours). The resulting solution is concentrated under reduced pressure, followed by further drying under high vacuum at elevated temperature (approximately 110°C) for 12 hours to yield the desired borate complex .
This procedure can be adapted to smaller scales with appropriate adjustments to the solvent volumes and reagent quantities, as demonstrated in protocols for related compounds .
One-Pot Lithiation-Borylation-Coupling Sequence
One of the significant advantages of lithium triisopropyl 2-(6-fluoropyridyl)borate is its compatibility with one-pot synthetic procedures . Researchers have developed efficient methodologies for lithiation, borylation, and subsequent Suzuki-Miyaura coupling in a single reaction vessel without isolating the borate intermediate . This approach begins with the lithiation-borylation sequence described above, followed directly by the addition of a palladium catalyst, a suitable ligand, and an aryl halide coupling partner .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of lithium triisopropyl 2-(6-fluoropyridyl)borate lies in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient source of the 6-fluoropyridyl group . The Suzuki-Miyaura reaction has become an indispensable tool for the preparation of a wide variety of organic molecules and materials, particularly for the formation of carbon-carbon bonds between aryl or heteroaryl components . In these reactions, lithium triisopropyl 2-(6-fluoropyridyl)borate reacts with aryl or heteroaryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
The advantage of using lithium triisopropyl 2-(6-fluoropyridyl)borate in these coupling reactions stems from its enhanced stability compared to the corresponding boronic acid . Traditional 2-pyridylboronic acids are notoriously unstable due to their susceptibility to protodeboronation, which can significantly limit their utility in synthesis . In contrast, the lithium triisopropyl borate salt maintains its integrity under typical reaction conditions and efficiently transfers the 6-fluoropyridyl group to the coupling partner .
Typical reaction conditions for these cross-coupling processes involve combining the lithium triisopropyl 2-(6-fluoropyridyl)borate with an aryl halide in the presence of a palladium catalyst (such as Pd2dba3), a suitable phosphine ligand, and an appropriate base in a polar solvent . The reactions generally proceed under mild conditions, often at temperatures below 100°C, resulting in good to excellent yields of the desired cross-coupled products .
Synthesis of Fluorinated Heterobiaryl Compounds
Lithium triisopropyl 2-(6-fluoropyridyl)borate serves as a valuable reagent for the synthesis of fluorinated heterobiaryl compounds, which are of significant interest in medicinal chemistry and materials science . The incorporation of fluorine atoms into drug candidates has become a common strategy in pharmaceutical development due to the unique properties that fluorine can impart, including increased metabolic stability, enhanced binding interactions, and improved bioavailability .
The 6-fluoropyridyl moiety, in particular, represents a privileged structure in medicinal chemistry, appearing in various bioactive compounds and drug candidates . Lithium triisopropyl 2-(6-fluoropyridyl)borate provides a convenient and reliable method for introducing this structural element into complex molecular frameworks through carbon-carbon bond formation . This approach avoids the challenges associated with late-stage fluorination strategies, which often suffer from limited substrate scope and harsh reaction conditions.
The use of lithium triisopropyl 2-(6-fluoropyridyl)borate in the synthesis of fluorinated heterobiaryl compounds exemplifies how modern synthetic methods can address the increasing demand for efficient routes to complex fluorinated molecules in drug discovery and development programs.
Manufacturer | Product Number | Package Size | Price (USD) |
---|---|---|---|
AK Scientific | X0500 | 1g | $317 |
AK Scientific | X0500 | 5g | $1,117 |
Crysdot | CD11314411 | 5g | $752 |
TRC | L469250 | 100mg | $100 |
TRC | L469250 | 250mg | $200 |
Combi-Blocks | LT-0142-1G | 1g | $260 |
This pricing structure reflects the specialized nature of the compound and the synthetic expertise required for its preparation . The availability of different package sizes allows researchers to select quantities appropriate for their specific needs, from small-scale exploratory studies to larger synthetic projects.
Related Compounds and Comparative Analysis
Structural Variations and Isomers
Lithium triisopropyl 2-(6-fluoropyridyl)borate belongs to a family of lithium triisopropyl pyridylborate compounds that include various positional isomers and substituent variations . Notable related compounds include lithium triisopropyl 2-(5-fluoropyridyl)borate (CAS 1048030-49-4), which features the fluorine atom at the 5-position of the pyridyl ring instead of the 6-position . This positional isomer shares many of the fundamental properties of the 6-fluoro analog but may exhibit different reactivity patterns in certain transformations due to the altered electronic distribution on the pyridyl ring .
Other structural variations within this family include compounds with different substituents on the pyridyl ring, such as lithium triisopropyl 2-(6-methoxypyridyl)borate (CAS 1048030-47-2), lithium triisopropyl 2-(6-methylpyridyl)borate (CAS 1256364-24-5), and lithium triisopropyl 2-(6-chloropyridyl)borate (CAS 1256364-41-6) . Each of these compounds offers unique electronic and steric properties that can be leveraged in specific synthetic applications, providing chemists with a toolkit of reagents for diverse transformations .
The parent compound, lithium triisopropyl 2-pyridylborate (CAS 213764-22-8), lacks any substituents on the pyridyl ring and represents the simplest member of this family . Understanding the relationships between these structural variations is valuable for selecting the most appropriate reagent for a specific synthetic application.
Synthesis from Triisopropyl Borate
All members of the lithium triisopropyl pyridylborate family share a common synthetic precursor in triisopropyl borate (CAS 5419-55-6), which serves as the boron source in the lithiation-borylation sequence . Triisopropyl borate itself is a colorless liquid with a boiling point of 139-141°C and is commercially available as a chemical reagent . Its key physical and chemical properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of Triisopropyl Borate
Property | Value |
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CAS Number | 5419-55-6 |
Molecular Formula | C9H21BO3 |
Molecular Weight | 188.07 g/mol |
Physical State | Colorless liquid |
Melting Point | -59°C |
Boiling Point | 139-141°C |
Density | 0.815 g/mL at 25°C |
Flash Point | 62.6°F (17°C) |
Solubility | Miscible with ether, ethanol, isopropanol, and benzene; decomposes in water |
The choice of triisopropyl borate as the boron source for the synthesis of lithium triisopropyl 2-(6-fluoropyridyl)borate and related compounds is significant . Compared to smaller trialkyl borates such as trimethyl borate, triisopropyl borate shows a reduced tendency to undergo multiple addition reactions, which can lead to the formation of undesired byproducts such as borinic acids and boranes . The steric bulk of the isopropoxy groups helps control the addition process, leading to the clean formation of the desired lithium alkoxyboronate salts .
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